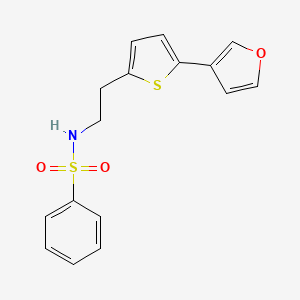

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide

Description

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic scaffold comprising a thiophene ring substituted at the 5-position with a furan-3-yl group. The molecule is linked via an ethyl chain to a benzenesulfonamide moiety, a structural motif commonly associated with bioactivity in medicinal chemistry. The furan-thiophene core may enhance π-π stacking interactions in biological targets, while the sulfonamide group contributes to hydrogen bonding and solubility properties.

Properties

IUPAC Name |

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3S2/c18-22(19,15-4-2-1-3-5-15)17-10-8-14-6-7-16(21-14)13-9-11-20-12-13/h1-7,9,11-12,17H,8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRRPOOZDVHXZCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(S2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and thiophene intermediates, followed by their coupling and subsequent sulfonamide formation.

-

Synthesis of Furan and Thiophene Intermediates

- Furan can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

- Thiophene derivatives can be synthesized using the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.

-

Coupling Reaction

- The furan and thiophene intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling.

-

Formation of Benzenesulfonamide

- The final step involves the reaction of the coupled intermediate with benzenesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired sulfonamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the palladium-catalyzed coupling reactions.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation

- The furan and thiophene rings can undergo oxidation reactions, leading to the formation of corresponding sulfoxides and sulfones.

-

Reduction

- Reduction of the sulfonamide group can yield the corresponding amine.

-

Substitution

- Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as halogens (e.g., bromine) or nitro groups (e.g., nitric acid).

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of amines.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

-

Chemistry

- Used as a building block for the synthesis of more complex molecules.

- Studied for its unique electronic properties due to the presence of heterocyclic rings.

-

Biology

- Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

-

Medicine

- Explored as a potential drug candidate due to its ability to interact with biological targets.

-

Industry

- Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings may allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiophene Ring

The thiophene ring in related compounds is often functionalized with electron-withdrawing or donating groups, influencing both electronic properties and bioactivity. Key examples include:

In contrast, the furan-3-yl group introduces moderate electron-donating effects and additional aromaticity, which may improve membrane permeability or target binding .

Linker and Backbone Modifications

The ethyl linker in the target compound contrasts with oxoethyl or oximinoethyl groups in piperazinyl quinolone derivatives (e.g., ). However, this flexibility could also decrease binding specificity .

Sulfonamide Group Comparisons

The benzenesulfonamide group in the target compound differs from sulfonate esters (e.g., ’s methylbenzenesulfonate derivatives) and amine oxides. Benzenesulfonamides are known for their stability and ability to participate in hydrogen bonding, a feature critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors). Derivatives in , such as (S)-6-{Propyl[2-(thiophen-2-yl)ethyl]amino}-5,6,7,8-tetrahydronaphthalen-1-yl 4-methylbenzenesulfonate, incorporate bulkier aromatic systems, which may enhance lipophilicity but reduce solubility .

Biological Activity

N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)benzenesulfonamide is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and comparisons with related compounds.

Chemical Structure and Properties

The compound consists of a furan ring, a thiophene ring, and a benzenesulfonamide moiety, which contribute to its diverse biological properties. The presence of these heterocycles often enhances the compound's ability to interact with biological targets.

| Property | Details |

|---|---|

| IUPAC Name | N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]benzenesulfonamide |

| Molecular Formula | C16H15NO3S2 |

| CAS Number | 2034596-54-6 |

Antimicrobial Properties

Recent studies have indicated that compounds featuring furan and thiophene rings exhibit significant antimicrobial activity. For instance, related compounds have shown effectiveness against various Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 156.47 µM against different strains of bacteria such as Staphylococcus aureus and Escherichia coli .

In one study, derivatives similar to this compound demonstrated moderate to good antibacterial activity, with notable inhibition zones against Bacillus subtilis and Candida albicans . The compound's structure may allow it to disrupt microbial cell membranes or inhibit essential enzymatic pathways.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound interacts with specific enzymes or receptors involved in cellular processes. The heterocyclic nature of the compound likely facilitates binding to these targets, leading to modulation of their activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other compounds containing similar functional groups.

| Compound | Structure | Biological Activity |

|---|---|---|

| Suprofen | Thiophene derivative | Anti-inflammatory properties |

| Furfural | Furan derivative | Used in various chemical applications |

| N-(4-Acetylamino-phenyl) | Benzenesulfonamide derivative | Antimicrobial activity |

This compound stands out due to its combination of three distinct moieties that may enhance its biological activity compared to simpler derivatives.

Case Studies and Research Findings

Several studies have explored the potential applications of compounds similar to this compound:

- Antimicrobial Screening : A study reported that derivatives exhibited significant antimicrobial activity against a range of pathogens, with some compounds showing MIC values comparable to established antibiotics .

- In Vivo Studies : Research involving animal models has indicated that certain derivatives can reduce inflammation and pain effectively, suggesting potential therapeutic applications in inflammatory diseases .

- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that some related compounds can inhibit key enzymes involved in bacterial metabolism, providing insight into their mechanisms of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.